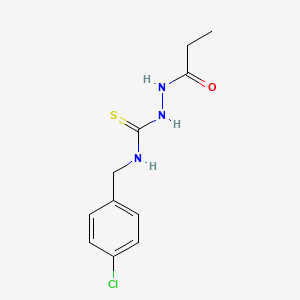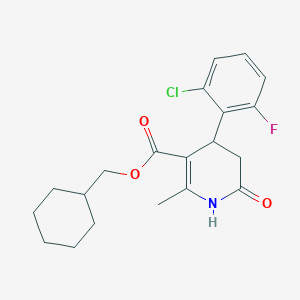![molecular formula C19H18ClNO3S B4849539 3-{1-[2-(2-Chlorophenoxy)ethyl]-5-(thiophen-2-YL)-1H-pyrrol-2-YL}propanoic acid](/img/structure/B4849539.png)
3-{1-[2-(2-Chlorophenoxy)ethyl]-5-(thiophen-2-YL)-1H-pyrrol-2-YL}propanoic acid
Descripción general
Descripción
3-{1-[2-(2-Chlorophenoxy)ethyl]-5-(thiophen-2-YL)-1H-pyrrol-2-YL}propanoic acid is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[2-(2-Chlorophenoxy)ethyl]-5-(thiophen-2-YL)-1H-pyrrol-2-YL}propanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the thiophene and chlorophenoxy groups. The final step involves the formation of the propanoic acid moiety.
Pyrrole Synthesis: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Thiophene Introduction: The thiophene group can be introduced through a cross-coupling reaction such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated pyrrole.
Chlorophenoxy Group Addition: The chlorophenoxy group can be added via a nucleophilic substitution reaction, where a chlorophenol reacts with an appropriate leaving group on the pyrrole ring.
Propanoic Acid Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrrole rings, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the propanoic acid moiety, converting it to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
3-{1-[2-(2-Chlorophenoxy)ethyl]-5-(thiophen-2-YL)-1H-pyrrol-2-YL}propanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure can be exploited in the design of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-{1-[2-(2-Chlorophenoxy)ethyl]-5-(thiophen-2-YL)-1H-pyrrol-2-YL}propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chlorophenoxy and thiophene groups can enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- **3-{1-[2-(2-Chlorophenoxy)ethyl]-5-(thiophen-2-YL)-1H-pyrrol-2-YL}acetic acid
- **3-{1-[2-(2-Chlorophenoxy)ethyl]-5-(thiophen-2-YL)-1H-pyrrol-2-YL}butanoic acid
Uniqueness
The unique combination of the chlorophenoxy, thiophene, and pyrrole groups in 3-{1-[2-(2-Chlorophenoxy)ethyl]-5-(thiophen-2-YL)-1H-pyrrol-2-YL}propanoic acid imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions or reactivity profiles.
Propiedades
IUPAC Name |
3-[1-[2-(2-chlorophenoxy)ethyl]-5-thiophen-2-ylpyrrol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c20-15-4-1-2-5-17(15)24-12-11-21-14(8-10-19(22)23)7-9-16(21)18-6-3-13-25-18/h1-7,9,13H,8,10-12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLOEXZQMGRLLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN2C(=CC=C2C3=CC=CS3)CCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETONITRILE](/img/structure/B4849469.png)
![3-[4-(2-Methyl-allyl)-piperazin-1-YL]-propionic acid](/img/structure/B4849478.png)
![N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4849485.png)
![1-METHYL-N-[3-(PHENYLCARBAMOYL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4849489.png)
![2-{[(4-chlorobenzyl)thio]acetyl}-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4849496.png)
![2-[1-(2-METHOXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE](/img/structure/B4849498.png)
![1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(2,4-dimethoxyphenyl)thiourea](/img/structure/B4849510.png)


![1-(3-methoxyphenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4849526.png)
![5-bromo-N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4849551.png)
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4849555.png)
![2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-(2,4-DICHLOROPHENYL)ACETAMIDE](/img/structure/B4849567.png)
![(5E)-3-ethyl-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4849574.png)
